REACTION_SMILES
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[Br:10][c:11]1[cH:12][cH:13][c:14]([C:17]([C:18](=[O:19])[OH:20])=[CH:21][CH:22]2[CH2:23][CH2:24][CH2:25][CH2:26][CH2:27]2)[cH:15][cH:16]1.[CH3:1][CH:2]([CH2:3][AlH:4][CH2:5][CH:6]([CH3:7])[CH3:8])[CH3:9].[CH3:28][OH:29].[CH3:30][c:31]1[cH:32][cH:33][cH:34][cH:35][cH:36]1>>[Br:10][c:11]1[cH:12][cH:13][c:14]([C:17]([CH2:18][OH:19])=[CH:21][CH:22]2[CH2:23][CH2:24][CH2:25][CH2:26][CH2:27]2)[cH:15][cH:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(=CC1CCCCC1)c1ccc(Br)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C[AlH]CC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Type
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product
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Smiles
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OCC(=CC1CCCCC1)c1ccc(Br)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |